![molecular formula C14H10BrClO3 B2450416 3-bromo-4-[(4-chlorophenyl)methoxy]benzoic Acid CAS No. 938118-49-1](/img/structure/B2450416.png)

3-bromo-4-[(4-chlorophenyl)methoxy]benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

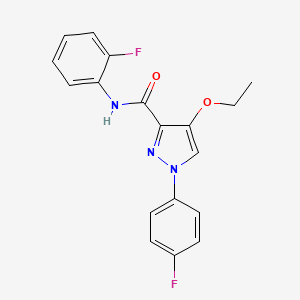

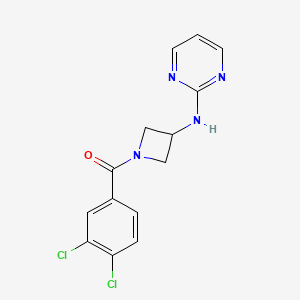

The compound “3-bromo-4-[(4-chlorophenyl)methoxy]benzoic Acid” is a benzoic acid derivative with bromo, chlorophenyl, and methoxy functional groups. The presence of these functional groups can influence the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromo and methoxy groups, the formation of the benzoic acid moiety, and the attachment of the chlorophenyl group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid), attached to which are the bromo, methoxy, and chlorophenyl groups. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-withdrawing nature of the bromo and chloro groups and the electron-donating nature of the methoxy group. These groups could potentially undergo various substitution and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

- GPIIb/IIIa Antagonists : Researchers have used 3-bromo-4-methylbenzoic acid as an analog in the synthesis of potent, nonpeptide GPIIb/IIIa antagonists. These molecules play a crucial role in platelet aggregation inhibition, which is relevant for cardiovascular diseases and thrombosis prevention .

- Biphenyl Amides : The compound has been employed in the synthesis of biphenyl amides, which could have applications in drug design and development .

- Catalytic Agent : 3-bromo-4-methylbenzoic acid can act as a catalyst in various chemical reactions. Its unique structure and reactivity make it valuable in promoting specific transformations .

- Petrochemical Additive : The compound has been investigated for its potential as an additive in petrochemical products. Its properties may enhance certain material characteristics or performance .

- 2-Benzazepine-4-acetic Acid Derivative : Researchers have explored the synthesis of derivatives using 3-bromo-4-methylbenzoic acid. These derivatives may have diverse applications in organic chemistry and materials science .

- Antibacterial and Antifungal Properties : Although not explicitly documented, the presence of bromine and methoxy groups in the compound suggests potential biological activity. Further studies could explore its antibacterial or antifungal effects .

- Target Identification : Investigating the compound’s interactions with biological targets could reveal novel insights for drug discovery .

- Photocatalysis : While not directly reported, the aromatic structure and halogen substitution make it interesting for photocatalytic applications. Researchers might explore its photochemical properties .

Medicinal Chemistry and Drug Development

Catalysis and Chemical Reactions

Materials Science and Petrochemicals

Organic Synthesis and Derivatives

Biological Studies and Pharmacology

Other Applications

Wirkmechanismus

Target of Action

Benzylic compounds typically interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

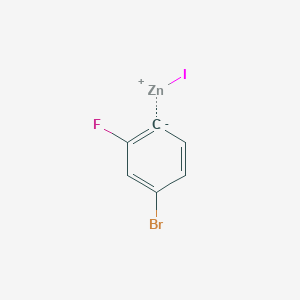

The mode of action of 3-bromo-4-[(4-chlorophenyl)methoxy]benzoic Acid involves several chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The compound may also participate in Suzuki–Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

Benzylic compounds can influence various biochemical pathways due to their reactivity .

Result of Action

Given its chemical structure and reactivity, it can be inferred that the compound may influence cellular processes by interacting with various enzymes and receptors .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-bromo-4-[(4-chlorophenyl)methoxy]benzoic Acid . For instance, certain conditions may enhance or inhibit its reactivity, thereby affecting its biological activity.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-4-[(4-chlorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO3/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRIFSXDZSYVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4-[(4-chlorophenyl)methoxy]benzoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450335.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2450338.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2450342.png)

![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2450349.png)

![6-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2450353.png)

![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide](/img/structure/B2450354.png)